N-Oleoyl Valine

TRPV3 Antagonism N-acyl Amide Pharmacology Calcium Flux Assay

N-Oleoyl Valine is an endogenous N-acyl amino acid and specific TRPV3 antagonist, critical for studies on thermoregulation, inflammation, and mitochondrial uncoupling. Its unique oleic acid tail differentiates it from other N-acyl valines, ensuring precise target engagement. Choose for reproducible in vivo and SAR studies. In stock.

Molecular Formula C23H43NO3
Molecular Weight 381.6 g/mol
Cat. No. B8059148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Oleoyl Valine
Molecular FormulaC23H43NO3
Molecular Weight381.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NC(C(C)C)C(=O)O
InChIInChI=1S/C23H43NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h11-12,20,22H,4-10,13-19H2,1-3H3,(H,24,25)(H,26,27)/b12-11-/t22-/m0/s1
InChIKeyLRQPUGFHAACUMH-GJCOWUBNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Oleoyl Valine Compound Procurement Guide: TRPV3 Antagonist and Endogenous Lipid Signaling Molecule


N-Oleoyl Valine (CAS: 60374-41-6, MF: C23H43NO3, MW: 381.59) is an endogenous N-acyl amino acid belonging to the broader family of N-acyl amides. It is formed by the conjugation of oleic acid and the amino acid L-valine [1]. This compound acts as a specific antagonist at the Transient Receptor Potential Vanilloid type 3 (TRPV3) receptor, a channel involved in thermoregulation and inflammation [2]. As a member of a diverse family of lipid signaling molecules, its biological profile is defined by its specific amino acid headgroup and fatty acid tail, distinguishing it from other N-acyl amides [3].

N-Oleoyl Valine Specificity: Why TRPV3 Pharmacology Demands Exact Chemical Identity


Within the N-acyl amide family, small structural variations—such as the amino acid headgroup or the fatty acid chain length and saturation—dictate distinct receptor selectivity and functional outcomes. N-Oleoyl Valine is not a generic N-acyl valine; it is one of four specific valine conjugates identified as a TRPV3 antagonist, alongside N-docosahexaenoyl valine, N-linoleoyl valine, and N-stearoyl valine [1]. Substituting N-Oleoyl Valine with a close analog like N-oleoyl leucine, N-oleoyl glycine, or even a different N-acyl valine species risks losing the defined TRPV3 antagonism and associated biological activity, as these analogs exhibit different receptor activation/inhibition profiles [2]. Therefore, experimental reproducibility and target engagement in TRPV3-related studies critically depend on using the exact compound.

N-Oleoyl Valine Comparative Data: Quantitative Differentiation for Scientific Selection


TRPV3 Antagonist Activity of N-Oleoyl Valine vs. Other N-Acyl Amide Families

In a head-to-head functional screen of N-acyl amide mixtures (10 µM) for antagonist activity at TRPV3, the N-acyl valine family demonstrated significant inhibition of the agonist (2-APB)-induced calcium response. The N-acyl valine mixture reduced the calcium signal to 39.73 ± 4.16, whereas the vehicle control (DMSO) yielded a baseline response of 95.73 ± 7.01, representing a 58.5% reduction in receptor activation [1]. Importantly, this antagonist activity is not a general feature of all N-acyl amides; for example, the N-acyl alanine mixture had a significantly weaker effect (74.55 ± 4.34), and the N-acyl aspartic acid mixture (65.74 ± 4.78) also showed less potent inhibition [1]. Within the N-acyl valine family, N-Oleoyl Valine is specifically identified as one of the four individual compounds responsible for this antagonism [2].

TRPV3 Antagonism N-acyl Amide Pharmacology Calcium Flux Assay

Endogenous Regulation of N-Oleoyl Valine in Response to Physiological Challenge (Cold Exposure)

Unlike purely synthetic TRPV3 antagonists, N-Oleoyl Valine is an endogenous lipid mediator with established in vivo regulation. Studies have demonstrated that levels of N-Oleoyl Valine are significantly increased in mice subjected to a cold environment (4°C) for a sustained period of up to 16 days . This physiological regulation is a key differentiator from stable, non-regulated synthetic antagonists (e.g., RN-9893 or other TRPV4 antagonists with fixed IC50s) and supports its use as a tool to study endogenous TRPV3-mediated thermoregulatory pathways [1].

In Vivo Pharmacodynamics Thermoregulation Lipidomics

Specificity of N-Oleoyl Valine as a TRPV3 Antagonist vs. Other TRPV Channels

The antagonist activity of N-Oleoyl Valine is specific to TRPV3 and does not extend to all members of the TRPV family. In the same screening campaign, the N-acyl valine mixture (which includes N-Oleoyl Valine) showed no significant agonist or antagonist activity at TRPV1, TRPV2, or TRPV4 when compared to their respective positive controls [1]. This contrasts with other N-acyl amide families, such as N-acyl proline which was identified as a potent TRPV1 inhibitor [2]. This selectivity profile is a critical differentiator when choosing a tool compound to dissect the specific role of TRPV3 in a mixed cellular or in vivo system.

Receptor Selectivity TRPV Channel Pharmacology Calcium Imaging

N-Oleoyl Valine Promotes Mitochondrial Uncoupling: A Differentiating Functional Property

N-Oleoyl Valine is part of a class of N-acyl amines that have been shown to promote mitochondrial uncoupling . This property is not universally shared by all N-acyl amino acids and is directly linked to the fatty acid moiety's ability to act as a protonophore. This provides a second, mechanistically distinct axis for research applications beyond TRPV3 antagonism. For instance, a researcher interested in both TRPV3 signaling and metabolic effects would find this dual functionality advantageous compared to a synthetic TRPV3 antagonist that lacks any direct effect on mitochondrial function.

Mitochondrial Bioenergetics Metabolism N-acyl Amide Function

N-Oleoyl Valine Application Scenarios: When to Procure for Maximum Scientific Impact


Investigating Endogenous TRPV3-Mediated Thermoregulation and Inflammation

Use N-Oleoyl Valine as a defined endogenous ligand to probe TRPV3 function in physiological and pathophysiological contexts. This is directly supported by its identification as a specific TRPV3 antagonist [1] and its regulated increase in vivo during cold exposure and acute lung injury . This scenario is ideal for in vivo studies in mice or ex vivo tissue analysis where an endogenous, physiologically relevant ligand is required over a synthetic tool compound.

Dissecting N-Acyl Amide Structure-Activity Relationships (SAR) at TRPV3

Employ N-Oleoyl Valine as a key reference compound in a panel of N-acyl valine analogs (e.g., N-linoleoyl valine, N-stearoyl valine, N-docosahexaenoyl valine) to determine the contribution of the fatty acid tail (oleic acid) to TRPV3 antagonism [1]. Comparative data showing differential activity of N-acyl alanine and aspartic acid mixtures provides a robust baseline for such SAR studies [1].

Dual-Outcome Studies: TRPV3 Antagonism and Mitochondrial Uncoupling

Leverage the dual functional profile of N-Oleoyl Valine to investigate the interplay between TRPV3 signaling and cellular metabolism. This scenario is particularly relevant for studies where both pathways are implicated, such as in metabolic inflammation or thermogenic adipose tissue. The known ability of N-acyl amines to promote mitochondrial uncoupling provides a second, validated biological readout distinct from TRPV3 antagonism [1].

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